molecular formula C26H43NO4 B1671914 Glycolithocholic acid CAS No. 474-74-8

Glycolithocholic acid

Cat. No. B1671914
CAS RN: 474-74-8
M. Wt: 433.6 g/mol
InChI Key: XBSQTYHEGZTYJE-OETIFKLTSA-N
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Description

Glycolithocholic acid is the glycine conjugate of lithocholic acid. It is a bile acid glycine conjugate and a N-acylglycine .


Synthesis Analysis

This compound is synthesized from cholesterol in the liver. It is a product of the action of intestinal bacteria on chenodeoxycholic acid (CDCA) or ursodeoxycholic acid (UDCA) . Advanced analytical methods such as gas chromatography, liquid chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy are used to identify and accurately quantify individual bile acids .


Molecular Structure Analysis

The molecular formula of this compound is C26H43NO4 . The InChI structure is InChI=1S/C26H43NO4/c1-16(4-9-23(29)27-15-24(30)31)20-7-8-21-19-6-5-17-14-18(28)10-12-25(17,2)22(19)11-13-26(20,21)3/h16-22,28H,4-15H2,1-3H3,(H,27,29)(H,30,31)/t16-,17-,18-,19+,20-,21+,22+,25+,26-/m1/s1 .


Chemical Reactions Analysis

This compound acts as a detergent to solubilize fats for absorption and is itself absorbed . It is involved in the emulsification of fats .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 433.6 g/mol . It is a substance with the CAS Number 474-74-8 .

Scientific Research Applications

1. Metabolism in Cancer

Glycolithocholic acid is implicated in the context of cancer metabolism. It plays a role in the catabolic metabolism during cancer epithelial–mesenchymal transition (EMT), a critical process in cancer cell invasion and metastasis. This involves the metabolic reprogramming of cancer cells to survive under metabolic stress, emphasizing the significance of this compound in cancer cell survival during EMT and metastatic progression (Cha et al., 2015).

2. Bile Acid Dynamics in Obesity Treatment

Research on this compound also extends to obesity treatment. A study found that after laparoscopic adjustable gastric banding (LAGB), a surgical procedure for obesity, levels of this compound sulfate significantly changed. This indicates the potential role of this compound in metabolic changes post-obesity surgery, correlating with alterations in insulin, homeostasis model assessment index, and inflammation markers (Thöni et al., 2017).

3. Diagnostic and Therapeutic Biomarkers

This compound is also studied in the context of diagnostic and therapeutic biomarkers, particularly in liver diseases. For instance, its levels were found to be altered in patients with hepatitis B-induced cirrhosis, highlighting its potential as a biomarker for staging liver cirrhosis and monitoring its progression (Xiaoning Wang et al., 2016).

Mechanism of Action

Target of Action

Glycolithocholic acid primarily targets the liver and gut microbiota . It is increased in the livers of mice that are fed diets supplemented with ursodeoxycholic acid . The compound also interacts with various enzymes and receptors in the liver and gut, playing a crucial role in metabolic regulation .

Mode of Action

This compound interacts with its targets, leading to various changes. For instance, it is involved in the regulation of gut microbiota and intestinal barrier . It also interacts with relevant nuclear receptors (VDR, PXR) and G protein-coupled receptor five in related diseases .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the metabolism of bile acids and bile acid receptors . It also influences the sulfate bile acids in germ-free and conventional mice . Moreover, it plays a role in phenylalanine and tyrosine metabolism .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It undergoes enterohepatic circulation along with other bile acids . The compound is also involved in the detoxification pathway in the mouse liver, where SULT2A1-catalyzed lithocholic acid sulfation is a predominant pathway .

Result of Action

The action of this compound leads to various molecular and cellular effects. It can be used to diagnose ulcerative colitis (UC), non-alcoholic steatohepatitis (NASH), and primary sclerosing cholangitis (PSC) . Moreover, it has been found that serum this compound levels increase with age in children .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, its levels are increased in the livers of mice that are fed diets supplemented with ursodeoxycholic acid . Moreover, its levels are decreased in lean mice treated with obestatin .

Safety and Hazards

Glycolithocholic acid may cause respiratory tract irritation, skin irritation, and eye irritation. It may also be harmful if inhaled, absorbed through the skin, or swallowed .

properties

IUPAC Name

2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO4/c1-16(4-9-23(29)27-15-24(30)31)20-7-8-21-19-6-5-17-14-18(28)10-12-25(17,2)22(19)11-13-26(20,21)3/h16-22,28H,4-15H2,1-3H3,(H,27,29)(H,30,31)/t16-,17-,18-,19+,20-,21+,22+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSQTYHEGZTYJE-OETIFKLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24404-83-9 (mono-hydrochloride salt)
Record name Glycolithocholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00963828
Record name N-(3,24-Dihydroxycholan-24-ylidene)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lithocholic acid glycine conjugate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

474-74-8
Record name Glycolithocholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycolithocholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3,24-Dihydroxycholan-24-ylidene)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCOLITHOCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q53GV75CJG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lithocholic acid glycine conjugate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of GLCA?

A1: The molecular formula of GLCA is C26H43NO4, and its molecular weight is 433.6 g/mol.

Q2: Is there spectroscopic data available for GLCA?

A2: Yes, spectroscopic data, such as infrared (IR) spectra, has been used to characterize GLCA. Characteristic peaks include those for hydroxyl groups (broad peak around 3350 cm-1) and carbonyl groups (peak around 1600 cm-1). []

Q3: How is GLCA metabolized in the body?

A3: GLCA is further metabolized by bacteria in the intestine. It can be sulfated to form glycolithocholic acid 3-sulfate, which is more water-soluble and readily excreted. [, , , ]

Q4: Does GLCA interact with any receptors?

A4: While GLCA itself might not directly interact strongly with known bile acid receptors, its metabolism can influence the activation of receptors like FXR and TGR5, impacting various physiological processes. [, ]

Q5: What is the role of GLCA in cholestasis?

A5: Studies have shown that sulfated GLCA (SGLC) can induce cholestasis in animal models, particularly when the bile acid pool is depleted. This cholestatic effect may be related to its interaction with calcium in the biliary tree. [, ]

Q6: Does GLCA have any impact on lipid metabolism?

A6: Research suggests that interventions influencing bile acid metabolism, including GLCA, may impact lipid metabolism. For example, milk polar lipid supplementation has been shown to alter the postprandial bile acid composition, including decreasing the relative abundance of GLCA. []

Q7: Is GLCA associated with inflammatory bowel disease (IBD)?

A7: Altered fecal bile acid profiles, including GLCA, have been observed in patients with IBD, particularly ulcerative colitis. These changes correlate with gut microbiota composition and inflammatory responses. [, ]

Q8: What analytical methods are used to study GLCA?

A8: Various analytical techniques are employed to characterize and quantify GLCA, including:* Thin-layer chromatography (TLC): TLC is used to separate GLCA from other bile acids, with various solvent systems and stationary phases available. [, , , ]* High-performance liquid chromatography (HPLC): HPLC coupled with mass spectrometry (MS) provides sensitive and specific quantification of GLCA in biological samples. [, , , ]* Gas-liquid chromatography (GC): GC-MS is another method for quantifying GLCA, particularly after derivatization to enhance volatility. []

Q9: How is the accuracy of these analytical methods ensured?

A9: Analytical method validation is crucial for ensuring accurate and reliable results. Validation parameters include linearity, sensitivity, recovery, matrix effects, precision, and specificity. [, ]

Q10: What is the historical context of GLCA research?

A10: Research on bile acid metabolism, including GLCA, has been ongoing for several decades, driven by their roles in lipid digestion and their implication in liver diseases. Early studies focused on characterizing bile acid profiles using techniques like TLC and GC-MS. With advancements in analytical technologies like HPLC-MS, more detailed analyses of bile acid metabolism, including specific isomers and conjugates like GLCA, have become possible. [, , , ]

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